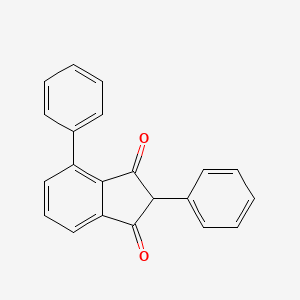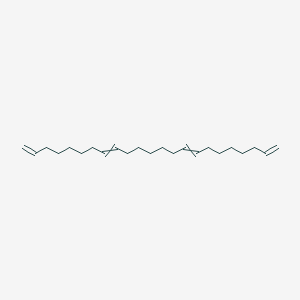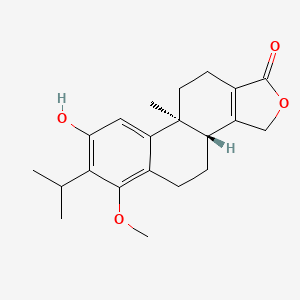
Isoneotriptophenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoneotriptophenolide is a diterpene compound derived from the Chinese medicinal plant Tripterygium wilfordii.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoneotriptophenolide typically involves the use of plant cell cultures in combination with organic synthesis. One efficient route starts with the synthesis of isodehydroabietenolide from dehydroabietic acid, followed by ring C functionalization to produce this compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale cultivation of Tripterygium wilfordii plant cells, followed by extraction and purification processes. The use of biotransformation techniques in plant cell cultures can also enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Isoneotriptophenolide undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction to hydroquinones using reagents like sodium borohydride (NaBH4) and tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Isoneotriptophenolide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoneotriptophenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis and inflammation. The compound’s effects are mediated through its interaction with key signaling molecules and enzymes, leading to the regulation of gene expression and cellular responses .
Comparison with Similar Compounds
Isoneotriptophenolide can be compared with other similar diterpene compounds, such as triptolide and tripdiolide. These compounds share structural similarities but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific functional groups and the resulting chemical reactivity, which distinguishes it from other diterpenes .
List of Similar Compounds
- Triptolide
- Tripdiolide
- Isotriptophenolide
- Demethyl this compound
Properties
CAS No. |
104331-86-4 |
|---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3bR,9bS)-8-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
InChI |
InChI=1S/C21H26O4/c1-11(2)18-17(22)9-16-13(19(18)24-4)5-6-15-14-10-25-20(23)12(14)7-8-21(15,16)3/h9,11,15,22H,5-8,10H2,1-4H3/t15-,21-/m0/s1 |
InChI Key |
TYSYVCOVDLVELY-BTYIYWSLSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
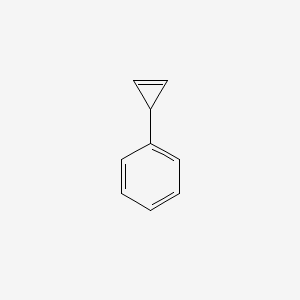
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
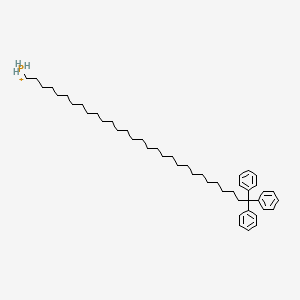


![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

